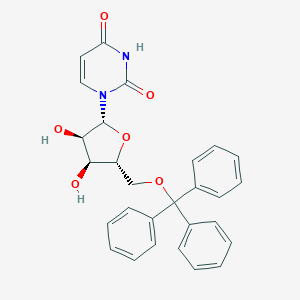

5'-O-Trityluridine

Descripción general

Descripción

Synthesis Analysis

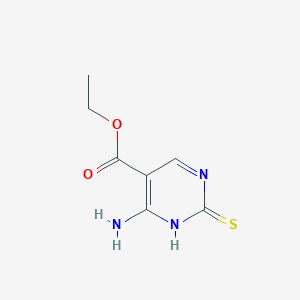

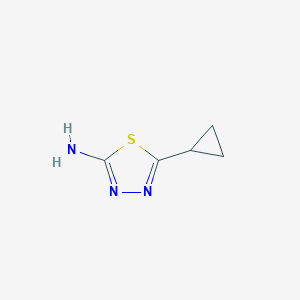

The synthesis of 5'-O-Trityluridine involves multiple steps, including the protection of nucleoside functional groups and the introduction of the trityl group at the 5'-position of uridine. One common method includes the thiation of nucleoside derivatives, such as 2', 5'-di-O-trityl-3'-O-acetyluridine, with phosphorus pentasulfide in refluxing toluene to afford corresponding "4-thio" derivatives in good yield. These derivatives can then be converted to their cytidine counterparts through reaction with methanolic ammonia, illustrating the versatility and complexity of nucleoside synthesis (Saneyoshi, 1975).

Molecular Structure Analysis

Molecular structure analysis of modified nucleosides like 5'-O-Trityluridine is crucial for understanding their chemical behavior and interactions. Studies on nucleoside analogs have revealed intricate details about their crystal structures, showcasing the planarity of the pyrimidine ring and the specific conformations of the sugar moiety, which are essential for their biological functions and chemical reactivity (Barr et al., 1980).

Aplicaciones Científicas De Investigación

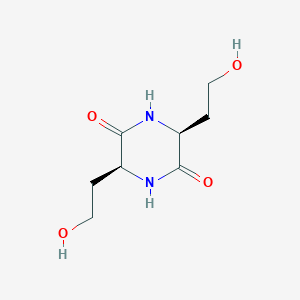

Conformational Properties : A study by Kupche (1981) revealed that 5′-O-trityluridine shows intramolecular bonding between the 2-keto oxygen and 2′-hydroxyl group, which stabilizes its 3′-endo (N) conformation. This feature allows for free rotation of hydroxy groups in polar solvents (Kupche, 1981).

Antitumor Agent : Yamashita et al. (1989) synthesized a derivative of 5'-O-Trityluridine, 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, and identified it as a promising antitumor agent for clinical testing (Yamashita et al., 1989).

Stability Enhancement : Furukawa et al. (1965) demonstrated that introducing methoxyl functions at the 2'- or 3'-position of uridine, which is related to 5'-O-Trityluridine, enhances the stability of the glycosyl linkage to acid hydrolysis (Furukawa et al., 1965).

Thermolysis Study : A study by Zhou et al. (2001) on the thermolysis of 5′-O-trityl-2′,3′-O-triphenylphosphoranediyluridine showed the production of 3-N-methyl-5′-O-trityluridine and 5′-O-trityl-2 (Zhou et al., 2001).

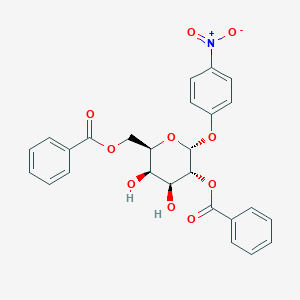

Synthesis of 5-Acetyluridine : Jones et al. (1979) discussed the synthesis of 5-Acetyluridine, a compound related to 5'-O-Trityluridine, by condensing 5-acetyluracil with 2,3,5-tri-O-benzoylribofuranosyl chloride (Jones et al., 1979).

Monitoring of 5-Fluorouracil Metabolism : Stevens et al. (1984) used 19F NMR for non-invasive monitoring of 5-fluorouracil metabolism in tumors and the liver, suggesting improvements in cancer treatment strategies (Stevens et al., 1984).

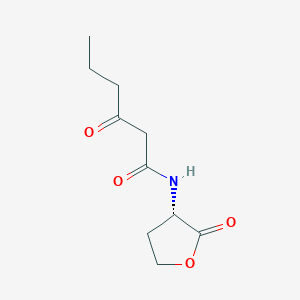

Hypnotic Activities of Derivatives : Kozai et al. (2001) synthesized 4-thio analogues of N3-substituted uridines, including derivatives of 5'-O-Trityluridine, and assessed their hypnotic activity in mice (Kozai et al., 2001).

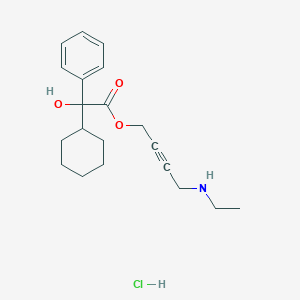

Clinical Use of Fluoxetine : Wong et al. (1995) discussed the use of Fluoxetine, a selective serotonin uptake inhibitor, in treating depression and obsessive-compulsive disorders, suggesting potential applications in other disorders. This research may be relevant due to structural similarities with 5'-O-Trityluridine (Wong et al., 1995).

DNA Hydroxymethylation Discrimination : Zhang et al. (2017) developed a method for quantifying 5-hydroxymethylcytosine in DNA, which is related to the broader field of nucleoside modifications and potentially relevant to 5'-O-Trityluridine research (Zhang et al., 2017).

Direcciones Futuras

The future directions of 5’-O-Trityluridine and similar compounds lie in their potential use as therapeutic agents. For instance, certain 5’-O-trityl nucleoside derivatives have been found to combine antiangiogenic and vascular-targeting activities, opening up possibilities for their use as anticancer agents . Furthermore, the field of oligonucleotide therapeutics, which includes compounds like 5’-O-Trityluridine, has matured significantly over the past decade, with several single-stranded and double-stranded RNA drugs receiving regulatory approval . Future research in this field is likely to focus on further optimizing the pharmacodynamics and pharmacokinetics of these compounds .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c31-23-16-17-30(27(34)29-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,34)/t22-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHCGMPQZCIQPS-VNSJUHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

6554-10-5 | |

| Record name | 5′-O-(Triphenylmethyl)uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-trityluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

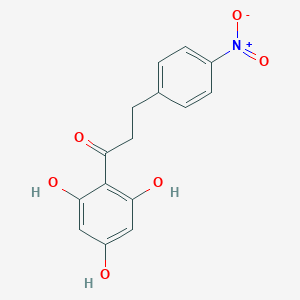

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)